

Spectroscopic Profile of Methyl 2-oxo-1-cycloheptanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-oxo-1-cycloheptanecarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-oxo-1-cycloheptanecarboxylate**, a key intermediate in organic synthesis. The document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Methyl 2-oxo-1-cycloheptanecarboxylate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.73	s	3H	-OCH ₃
3.45	t, J=5.5 Hz	1H	-CH(CO)-
2.55 - 2.45	m	2H	-CH ₂ -C=O
1.90 - 1.80	m	2H	-CH ₂ -
1.70 - 1.45	m	6H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
204.5	C=O (ketone)
170.1	C=O (ester)
58.1	-CH(CO)-
52.3	-OCH ₃
42.8	-CH ₂ -C=O
30.5	-CH ₂ -
28.7	-CH ₂ -
24.5	-CH ₂ -
23.9	-CH ₂ -

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
2930	s	C-H stretch (alkane)
2858	m	C-H stretch (alkane)
1745	s	C=O stretch (ester)
1710	s	C=O stretch (ketone)
1450	m	C-H bend (alkane)
1200	s	C-O stretch (ester)

s = strong, m = medium

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
170	25	[M] ⁺ (Molecular Ion)
139	100	[M - OCH ₃] ⁺
111	80	[M - COOCH ₃] ⁺
83	65	[C ₅ H ₇ O] ⁺
55	95	[C ₄ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **Methyl 2-oxo-1-cycloheptanecarboxylate** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.

^1H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm
- Reference: CDCl_3 solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A neat thin film of the liquid sample, **Methyl 2-oxo-1-cycloheptanecarboxylate**, was prepared between two potassium bromide (KBr) plates.

Instrumentation: The FT-IR spectrum was obtained using an FT-IR spectrometer.

Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}

- Number of Scans: 32
- Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

Gas Chromatography (GC) Conditions:

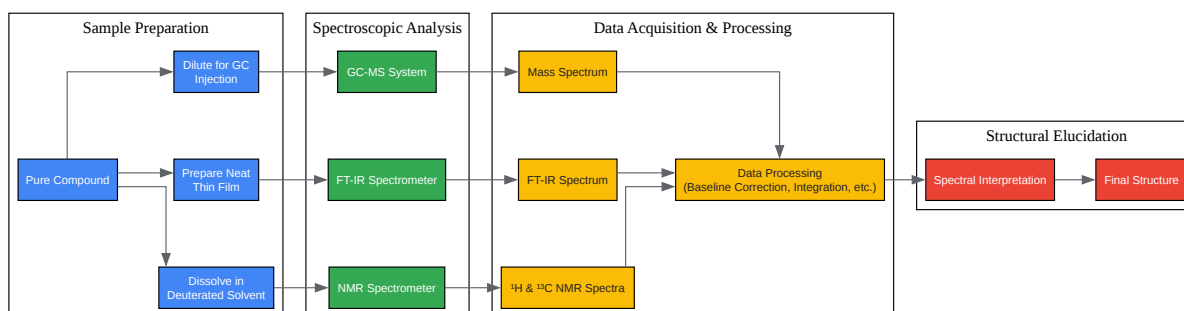
- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, fused silica capillary column coated with a non-polar stationary phase.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40 - 400 m/z
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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